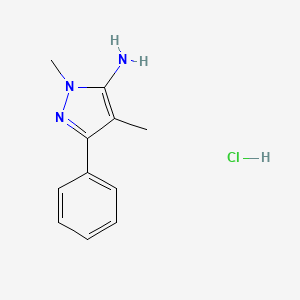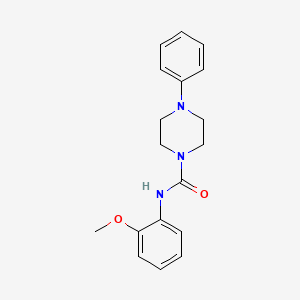
N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
N-(tert-Butyl)pyridine-2-carboxamide and its derivatives are key substrates in organic synthesis. They have been involved in reactions such as lithiation, where the control of the site of lithiation allows for the formation of substituted derivatives with high yields. This showcases the compound's utility in synthesizing complex organic structures and exploring reaction mechanisms (Keith Smith et al., 2013). Additionally, magnesiated bases on substituted pyridines highlight its application in deprotonation or 1,4-addition reactions, leading to the generation of novel pyridine derivatives with potential utility in various chemical syntheses (V. Bonnet et al., 2001).
Materials Science and Polymer Chemistry
The synthesis and characterization of aromatic polyamides based on derivatives like tert-butylhydroquinone illustrate the compound's application in developing new materials. These polyamides demonstrate high thermal stability and solubility in organic solvents, making them suitable for creating transparent and tough films used in various technological applications (Chin‐Ping Yang et al., 1999). This aspect is further explored in the development of polyamides with ortho-linked structures derived from bis(ether-carboxylic acid) or bis(ether amine), emphasizing the material's thermal properties and solubility characteristics, which are essential for their application in high-performance materials (S. Hsiao et al., 2000).
Chemical Biology and Luminescence Studies
In chemical biology, the luminescence properties of lanthanide complexes involving pyridinecarboxamide versus pyridinecarboxylate donors have been studied. These complexes, derived from 1,4,7-triazacyclononane-based ligands, show significant potential for applications in biological media due to their water stability and luminescence characteristics. This research underlines the compound's utility in developing new diagnostic and therapeutic tools (Grégory Nocton et al., 2009).
The synthesis and biological evaluation of heterocyclic carboxamides as potential antipsychotic agents demonstrate the compound's relevance in medicinal chemistry. By studying various heterocyclic analogs, researchers aim to discover new treatments for psychiatric disorders, highlighting the compound's role in drug development (M. H. Norman et al., 1996).
Propiedades
IUPAC Name |
N-tert-butyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-11(2,3)13-10(17)15-6-4-9(8-15)16-7-5-12-14-16/h5,7,9H,4,6,8H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJLQEBRDWAUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2968478.png)
![2-[6-(Dimethylamino)pyrimidin-4-yl]-5-phenyl-1H-pyrazol-3-one](/img/structure/B2968479.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide](/img/structure/B2968481.png)
![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)


![1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2968487.png)

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)
![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)
![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)